![molecular formula C16H15N5O B2651360 2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide CAS No. 294649-46-0](/img/structure/B2651360.png)
2-(1H-benzotriazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
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Overview
Description
2-(1H-Benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is a chemical compound with the molecular formula CHNO. It has an average mass of 191.190 Da and a monoisotopic mass of 191.080704 Da . This compound is also known by other names and synonyms, including 1H-1,2,3-Benzotriazole-1-acetic acid, hydrazide .
Synthesis Analysis
A series of 2-(1H-benzotriazol-1-yl) N-substituted acetohydrazide derivatives were synthesized using a method given in the literature . The derivatives were obtained in good yield and characterized by spectral methods of analysis .Molecular Structure Analysis
The molecular structure of 2-(1H-Benzotriazol-1-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide is complex, and its analysis would require advanced techniques such as spectroscopy .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm³, a boiling point of 504.0±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C . It has an enthalpy of vaporization of 77.3±3.0 kJ/mol and a flash point of 258.6±25.4 °C . The compound has 6 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .Scientific Research Applications
Synthesis and Antifungal Activity
One study focused on the synthesis of azetidinones derivatives, including the title compound, and their antifungal activity. These compounds were tested against C. albicans, and some exhibited moderate to good antifungal properties. The study also included molecular docking into the active site of CYT P-450 to understand their interaction with the receptor (Toraskar et al., 2009).
Antibacterial Activity
Another research direction involved the microwave-assisted synthesis of N-substituted benzylidene derivatives of the compound as antibacterial agents. These derivatives showed activity against various Gram-positive and Gram-negative bacterial strains, highlighting the antibacterial potential of such compounds (Rani et al., 2021).
Anticancer Evaluation
The compound's framework has also been explored for anticancer applications. In one instance, derivatives of the compound were synthesized and evaluated for anticancer activity using the NCI 60 Cell screen, demonstrating moderate activity against certain cancer cell lines (Salahuddin et al., 2014).
Anticonvulsant Activity
Moreover, derivatives of 2-(1H-benzotriazol-1-yl)-N'-[substituted] acetohydrazides were designed, synthesized, and evaluated for anticonvulsant activity using the 6 Hz psychomotor seizure test. This study identified compounds with significant protection against seizures without showing neurotoxicity, demonstrating the compound's utility in developing anticonvulsant therapies (Kumar & Tripathi, 2012).
Molecular Structures and Interactions
The crystal structure of the compound was also determined, providing insights into its molecular interactions and potential for further chemical modifications. These structural details can be crucial for designing derivatives with enhanced biological activities (Shi et al., 2007).
Mechanism of Action
properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-1-phenylethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-12(13-7-3-2-4-8-13)17-19-16(22)11-21-15-10-6-5-9-14(15)18-20-21/h2-10H,11H2,1H3,(H,19,22)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJWOLACSMVOKV-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CN1C2=CC=CC=C2N=N1)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CN1C2=CC=CC=C2N=N1)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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